molecular formula C13H14O5 B14651926 3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione CAS No. 41098-98-0

3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione

Cat. No.: B14651926
CAS No.: 41098-98-0
M. Wt: 250.25 g/mol
InChI Key: OMLJTDAQYQPMJT-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione is an organic compound characterized by its unique structure, which includes an oxolane ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione typically involves the reaction of 2,5-dimethoxybenzyl alcohol with succinic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then cyclizes to form the oxolane ring. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its biological activity compared to similar compounds .

Properties

CAS No.

41098-98-0

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

3-[(2,5-dimethoxyphenyl)methyl]oxolane-2,5-dione

InChI

InChI=1S/C13H14O5/c1-16-10-3-4-11(17-2)8(6-10)5-9-7-12(14)18-13(9)15/h3-4,6,9H,5,7H2,1-2H3

InChI Key

OMLJTDAQYQPMJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC2CC(=O)OC2=O

Origin of Product

United States

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